molecular formula C10H7NO5S B11995204 2-((2-Nitrophenyl)sulfonyl)furan CAS No. 69512-84-1

2-((2-Nitrophenyl)sulfonyl)furan

Cat. No.: B11995204
CAS No.: 69512-84-1
M. Wt: 253.23 g/mol
InChI Key: ORMDKIPEPGMNMZ-UHFFFAOYSA-N
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Description

2-((2-Nitrophenyl)sulfonyl)furan is an organic compound with the molecular formula C10H7NO5S. It is a member of the furan family, characterized by a furan ring substituted with a 2-nitrophenylsulfonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Nitrophenyl)sulfonyl)furan typically involves the reaction of 2-nitrobenzenesulfonyl chloride with furan in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves the use of a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, where 2-bromo-5-nitrofuran reacts with 2-hydroxyphenylboronic acid under microwave irradiation .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-((2-Nitrophenyl)sulfonyl)furan undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Conversion of the nitro group to an amino group.

    Reduction: Formation of sulfide derivatives.

    Substitution: Halogenated furan derivatives.

Scientific Research Applications

2-((2-Nitrophenyl)sulfonyl)furan has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antibacterial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-((2-Nitrophenyl)sulfonyl)furan involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects. The sulfonyl group can also participate in interactions with proteins and enzymes, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

    2-Nitrophenylsulfonyl chloride: A precursor in the synthesis of 2-((2-Nitrophenyl)sulfonyl)furan.

    2-Bromo-5-nitrofuran: Used in the Suzuki-Miyaura cross-coupling reaction to synthesize this compound.

    2-Hydroxyphenylboronic acid: Another reagent used in the synthesis process.

Uniqueness

This compound is unique due to its combination of a furan ring with a nitrophenylsulfonyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

69512-84-1

Molecular Formula

C10H7NO5S

Molecular Weight

253.23 g/mol

IUPAC Name

2-(2-nitrophenyl)sulfonylfuran

InChI

InChI=1S/C10H7NO5S/c12-11(13)8-4-1-2-5-9(8)17(14,15)10-6-3-7-16-10/h1-7H

InChI Key

ORMDKIPEPGMNMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)C2=CC=CO2

Origin of Product

United States

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